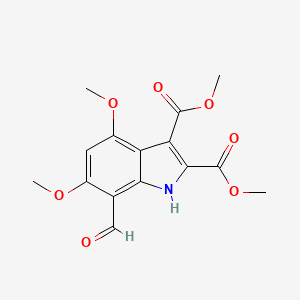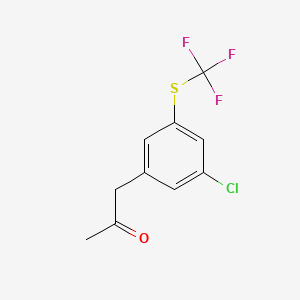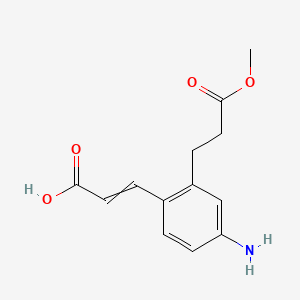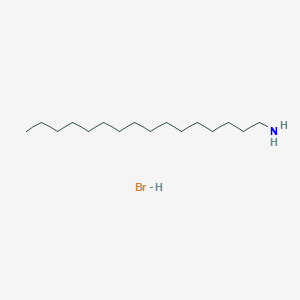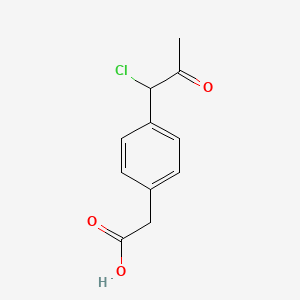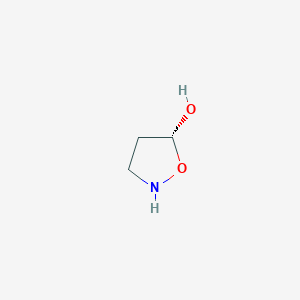
beta-Estradiol;E2;17beta-Estradiol;17beta-Oestradiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estradiol is a naturally occurring steroid hormone and the most potent form of estrogen in the human body. It plays a crucial role in the regulation of the menstrual cycle and the development of secondary sexual characteristics in females. Estradiol is also involved in various physiological processes, including bone density maintenance, cardiovascular health, and brain function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Estradiol can be synthesized through several chemical routes. One common method involves the reduction of estrone, another estrogenic hormone, using sodium borohydride in methanol. This reaction yields estradiol with high purity. Another synthetic route involves the use of Grignard reagents to form the estradiol structure from simpler precursors .
Industrial Production Methods: In industrial settings, estradiol is often produced through microbial fermentation processes. Specific strains of microorganisms are genetically engineered to convert plant sterols into estradiol. This method is preferred due to its efficiency and cost-effectiveness. The fermentation process is followed by purification steps, including crystallization and chromatography, to obtain high-purity estradiol .
Analyse Chemischer Reaktionen
Types of Reactions: Estradiol undergoes various chemical reactions, including:
Oxidation: Estradiol can be oxidized to estrone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Estrone can be reduced back to estradiol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, anhydrides.
Major Products:
Oxidation: Estrone.
Reduction: Estradiol.
Substitution: Estradiol esters (e.g., estradiol valerate, estradiol cypionate).
Wissenschaftliche Forschungsanwendungen
Estradiol has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of steroid chemistry and hormone synthesis.
Biology: Investigated for its role in cellular processes, including cell proliferation and differentiation.
Medicine: Utilized in hormone replacement therapy for menopausal symptoms, treatment of hypoestrogenism, and certain cancers.
Industry: Employed in the production of contraceptives and hormone therapy products
Wirkmechanismus
Estradiol exerts its effects by binding to estrogen receptors, primarily estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). These receptors are located in various tissues, including the reproductive organs, bones, and brain. Upon binding, estradiol-receptor complexes translocate to the cell nucleus, where they modulate gene expression by interacting with specific DNA sequences. This regulation of gene expression leads to the physiological effects associated with estradiol, such as the regulation of the menstrual cycle and maintenance of bone density .
Vergleich Mit ähnlichen Verbindungen
Estradiol is one of several estrogenic compounds, each with unique properties:
Estrone (E1): Less potent than estradiol, primarily converted to estradiol in the body.
Estriol (E3): The weakest estrogen, predominantly produced during pregnancy.
Ethinylestradiol: A synthetic estrogen with higher bioavailability, commonly used in oral contraceptives
Estradiol is unique due to its high potency and significant role in regulating various physiological processes. Its ability to bind to both ERα and ERβ receptors allows it to exert a wide range of effects, making it a critical hormone in both health and disease .
Eigenschaften
Molekularformel |
C25H36O3 |
|---|---|
Molekulargewicht |
384.6 g/mol |
IUPAC-Name |
[(13S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate |
InChI |
InChI=1S/C25H36O3/c1-3-4-5-6-7-24(27)28-23-13-12-22-21-10-8-17-16-18(26)9-11-19(17)20(21)14-15-25(22,23)2/h9,11,16,20-23,26H,3-8,10,12-15H2,1-2H3/t20?,21?,22?,23?,25-/m0/s1 |
InChI-Schlüssel |
RFWTZQAOOLFXAY-RRKYFUOXSA-N |
Isomerische SMILES |
CCCCCCC(=O)OC1CCC2[C@@]1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Kanonische SMILES |
CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


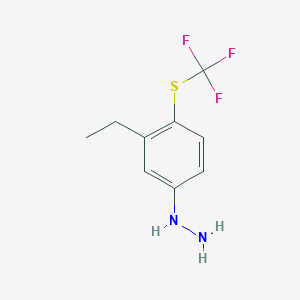
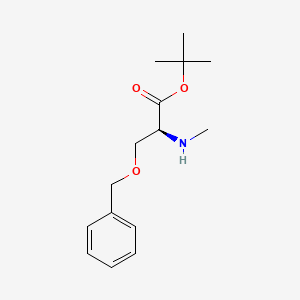
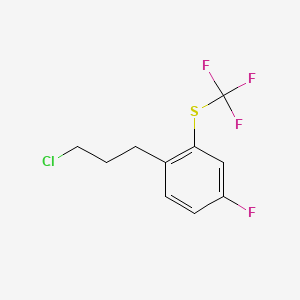

![N-[(E)-Aminomethylidene]formamide](/img/structure/B14064245.png)
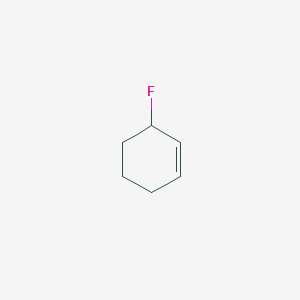
![3-(Benzyloxy)-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14064264.png)
